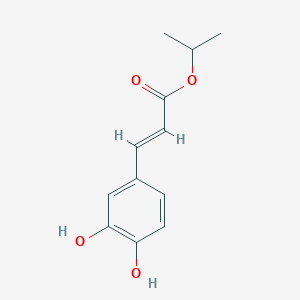
Isopropyl caffeate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl caffeate is an ester derivative of caffeic acid, a naturally occurring phenolic compound found in various plants. Caffeic acid is known for its antioxidant properties, and esterification with isopropyl alcohol enhances its lipophilicity, increasing its permeability through cell membranes and influencing its bioavailability . This compound has demonstrated various biological activities, including antioxidant, antinociceptive, antitumor, and antifungal effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl caffeate typically involves the esterification of caffeic acid with isopropyl alcohol. A common method includes heating a mixture of caffeic acid (0.25 g) and isopropyl alcohol (50 ml) under reflux in the presence of sulfuric acid (0.4 ml) as a catalyst until the reaction is complete . The reaction mixture is then cooled, and the product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification methods such as chromatography may be employed to achieve high efficiency and scalability.
化学反应分析
Types of Reactions: Isopropyl caffeate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to caffeic acid or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Caffeic acid and reduced esters.
Substitution: Various substituted esters and amides.
科学研究应用
Isopropyl caffeate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and antioxidant mechanisms.
Biology: Its antioxidant properties make it a valuable tool in studying oxidative stress and cellular protection.
Medicine: It has shown potential in treating conditions related to oxidative stress, inflammation, and cancer.
作用机制
Isopropyl caffeate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and prevents oxidative damage to cellular components such as lipids, proteins, and DNA . The compound also modulates various molecular targets and pathways, including:
GPCR Binding: It interacts with G-protein-coupled receptors.
Ion Channel Modulation: It influences ion channel activity.
Nuclear Receptor Binding: It binds to nuclear receptors, affecting gene expression.
Enzyme Inhibition: It inhibits enzymes involved in oxidative stress and inflammation.
相似化合物的比较
Isopropyl caffeate is unique among caffeic acid derivatives due to its enhanced lipophilicity and bioavailability. Similar compounds include:
Methyl Caffeate: Another ester derivative with similar antioxidant properties but lower lipophilicity.
Ethyl Caffeate: Similar to this compound but with different pharmacokinetic properties.
Caffeic Acid Phenethyl Ester: Known for its potent antioxidant and anti-inflammatory effects, but with different solubility and bioavailability profiles.
This compound stands out due to its balanced combination of antioxidant activity, bioavailability, and diverse biological effects, making it a promising candidate for various applications in research and industry.
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
propan-2-yl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-8(2)16-12(15)6-4-9-3-5-10(13)11(14)7-9/h3-8,13-14H,1-2H3/b6-4+ |
InChI 键 |
HUBVPNVELDTWJF-GQCTYLIASA-N |
手性 SMILES |
CC(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)O |
规范 SMILES |
CC(C)OC(=O)C=CC1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


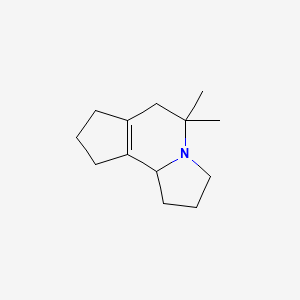

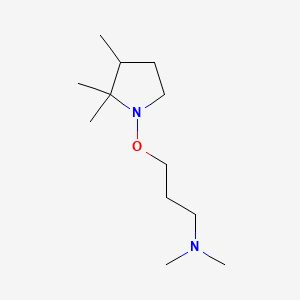
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
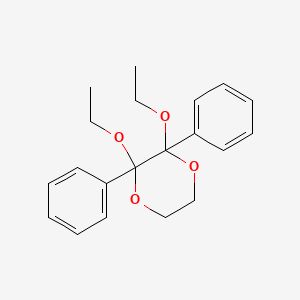


![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
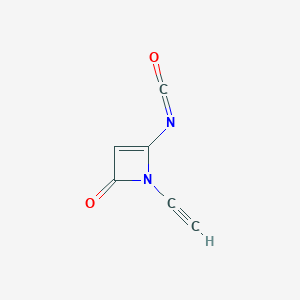

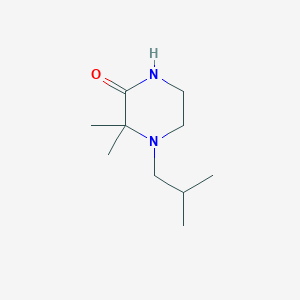
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

